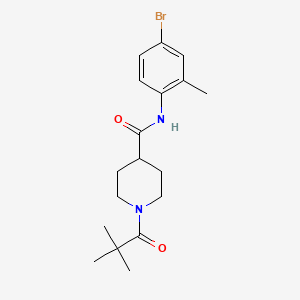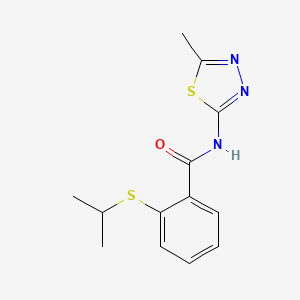![molecular formula C21H23FN2O4 B4584396 2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4584396.png)
2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2-Fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide involves complex reactions yielding novel benzamides with potential gastrokinetic activity, showcasing the importance of the morpholine and fluorophenyl components in their molecular framework (Kato et al., 1992). Similarly, the synthesis and characterization of related molecules highlight the intricate steps required to obtain these compounds, including high-purity yields indicating minimal side reactions (Loganathan Velupillai et al., 2015).
Molecular Structure Analysis
Molecular structure analysis via techniques such as NMR, IR, and X-ray diffraction provides insights into the compound's configuration. For instance, a related molecule exhibited its structure through single-crystal X-ray diffraction, shedding light on the molecular arrangement and stereochemistry (Mamatha S.V et al., 2019).
Scientific Research Applications
Gastrokinetic Activity
2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide and its derivatives have been explored for their gastrokinetic activity. For instance, a study conducted by Kato et al. (1992) synthesized and evaluated a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides for their effects on gastric emptying in rats. The derivatives demonstrated significant gastrokinetic activity, comparable to cisapride, without dopamine D2 receptor antagonistic activity (Kato, Morie, Yoshida, & Matsumoto, 1992).
Intermolecular Interactions in Triazole Derivatives
Another area of research involves the intermolecular interactions in derivatives of 1,2,4-triazoles, where fluoro derivatives like this compound may play a role. Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, investigating their crystal structures and intermolecular interactions. Such studies provide insights into the molecular basis of their biological activities (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Anticonvulsant Activity
The potential anticonvulsant activity of related compounds has also been a subject of research. Kamiński et al. (2015) synthesized a library of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which are structurally related to this compound. These compounds were evaluated for their anticonvulsant activity, with several displaying broad spectra of activity across preclinical seizure models (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of similar compounds can provide insights into their potential therapeutic applications. A study on S-1, a selective androgen receptor modulator, explored its pharmacokinetics and metabolism in rats, highlighting the importance of molecular properties in the development of new drugs. Such studies contribute to understanding the ideal pharmacokinetic characteristics of propanamides in preclinical studies (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-2-18(28-19-10-6-4-8-16(19)22)20(25)23-17-9-5-3-7-15(17)21(26)24-11-13-27-14-12-24/h3-10,18H,2,11-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBDRYNAMXJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4584328.png)
![4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)
![butyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4584357.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4584358.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584360.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4584365.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4584370.png)


![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)
![3-[(3-bromophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4584402.png)
